(2-Chloro-5-nitrophenyl)methyl 4-tert-butylbenzoate
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Overview
Description
(2-Chloro-5-nitrophenyl)methyl 4-tert-butylbenzoate: is a chemical compound with the molecular formula C18H18ClNO4 and a molecular weight of 347.8 g/mol . This compound is known for its unique structural features, which include a chloro-nitrophenyl group and a tert-butylbenzoate moiety. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-5-nitrophenyl)methyl 4-tert-butylbenzoate typically involves the esterification of 2-chloro-5-nitrobenzyl alcohol with 4-tert-butylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-5-nitrophenyl)methyl 4-tert-butylbenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Ester hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acid.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Ester hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed:
Nucleophilic substitution: Substituted derivatives with different functional groups.
Reduction: (2-Amino-5-chlorophenyl)methyl 4-tert-butylbenzoate.
Ester hydrolysis: 2-chloro-5-nitrobenzyl alcohol and 4-tert-butylbenzoic acid.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in studies involving esterification and substitution reactions .
Biology:
- Investigated for its potential biological activity due to the presence of nitro and chloro groups, which are known to exhibit antimicrobial properties .
Medicine:
- Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities .
Industry:
Mechanism of Action
The mechanism of action of (2-Chloro-5-nitrophenyl)methyl 4-tert-butylbenzoate is not well-documented. its chemical structure suggests that it may interact with biological targets through its nitro and chloro groups. These functional groups can participate in redox reactions and form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological activity .
Comparison with Similar Compounds
- (2-Chloro-5-nitrophenyl)methyl benzoate
- (2-Chloro-5-nitrophenyl)methyl 4-methylbenzoate
- (2-Chloro-5-nitrophenyl)methyl 4-ethylbenzoate
Comparison:
- Structural Differences: The primary difference lies in the substituents on the benzoate moiety. The tert-butyl group in (2-Chloro-5-nitrophenyl)methyl 4-tert-butylbenzoate provides steric hindrance, which can influence its reactivity and interaction with biological targets .
- Unique Features: The presence of the tert-butyl group makes this compound more hydrophobic compared to its analogs, potentially affecting its solubility and bioavailability .
Properties
IUPAC Name |
(2-chloro-5-nitrophenyl)methyl 4-tert-butylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-18(2,3)14-6-4-12(5-7-14)17(21)24-11-13-10-15(20(22)23)8-9-16(13)19/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXFDFUHAJDXCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OCC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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